molecular formula C28H29NO3 B601931 Impureté A du darifenacine CAS No. 1048979-16-3

Impureté A du darifenacine

Numéro de catalogue: B601931
Numéro CAS: 1048979-16-3
Poids moléculaire: 427.53
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid is an impurity of Darifenacin, a medication to treat urinary incontinence. It works by blocking the M3 muscarinic acetylcholine receptor.

Applications De Recherche Scientifique

Identification et caractérisation des impuretés

L'Impureté A du darifenacine est utilisée dans l'identification et la caractérisation des impuretés de procédé et des produits de dégradation sous contrainte dans le bromhydrate de darifenacine {svg_1}. Cela implique l'utilisation de l'analyse par chromatographie liquide haute performance (HPLC) {svg_2}.

Tests de stabilité

Des études de dégradation forcée ont confirmé que la substance médicamenteuse est stable dans des conditions acides, alcalines, d'hydrolyse aqueuse, thermiques et photolytiques {svg_3}. L'this compound joue un rôle crucial dans ces études.

Spectrométrie de masse

Les impuretés, y compris l'this compound, sont identifiées à l'aide de la chromatographie liquide couplée à la spectrométrie de masse à piège ionique (LC-MS/MSn) {svg_4}. Cela permet de comprendre la structure moléculaire et la composition des impuretés.

Confirmation de la synthèse

Les structures proposées des impuretés sont confirmées sans ambiguïté par synthèse suivie de caractérisation par spectroscopie de résonance magnétique nucléaire (RMN), spectroscopie infrarouge (IR) et analyse élémentaire (EA) {svg_5}.

Mécanisme de formation

L'étude de l'this compound aide également à proposer des mécanismes plausibles pour la formation et le contrôle de ces impuretés {svg_6}.

Conformité réglementaire

Dans l'industrie pharmaceutique, il est nécessaire d'identifier et de caractériser toutes les impuretés présentes à un niveau de 0,10 % {svg_7}. L'this compound est l'une de ces impuretés qui doit être

Mécanisme D'action

Target of Action

Darifenacin Impurity A, like Darifenacin, primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .

Mode of Action

Darifenacin Impurity A selectively antagonizes the muscarinic M3 receptor . This means it binds to these receptors and blocks their action, thereby inhibiting bladder muscle contractions . This block reduces the urgency to urinate .

Biochemical Pathways

The M3 receptors are involved in the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function . By blocking these receptors, Darifenacin Impurity A affects these pathways and their downstream effects.

Pharmacokinetics

After oral administration, Darifenacin is well absorbed from the gastrointestinal tract . Very little unchanged drug (<2%) is recovered in the feces . Darifenacin possesses a moderate-to-high hepatic extraction ratio, with high plasma clearance (36–52 L/h) and a volume of distribution (165–276L) that exceeds total body water . It is highly protein bound (98%), primarily to α1-acid glycoprotein . Darifenacin is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and feces . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .

Result of Action

The molecular and cellular effects of Darifenacin Impurity A’s action are primarily seen in the reduction of the urgency to urinate . By blocking the M3 muscarinic acetylcholine receptors, it inhibits bladder muscle contractions, thereby reducing the urgency to urinate .

Action Environment

The action, efficacy, and stability of Darifenacin Impurity A can be influenced by various environmental factors. Furthermore, several possibly important drug-drug interactions have been identified with Darifenacin, including ketoconazole, erythromycin, and fluconazole, each of which increases Darifenacin mean Cmax by 9.52-, 2.28- and 1.88-fold, respectively .

Analyse Biochimique

Biochemical Properties

Darifenacin Impurity A plays a role in biochemical reactions primarily as a byproduct of the synthesis and degradation of darifenacin hydrobromide. It interacts with various enzymes and proteins involved in the metabolic pathways of darifenacin. The impurity is identified using high-performance liquid chromatography (HPLC) and liquid chromatography coupled with ion trap mass spectrometry (LC-MS/MS). The nature of these interactions includes binding to enzymes responsible for the oxidative degradation of darifenacin .

Cellular Effects

Darifenacin Impurity A affects various types of cells and cellular processes. It influences cell function by interacting with the muscarinic M3 receptors, similar to darifenacin. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. The impurity may alter the normal function of bladder smooth muscle cells by modulating the contraction and relaxation processes mediated by M3 receptors .

Molecular Mechanism

The molecular mechanism of Darifenacin Impurity A involves its binding interactions with muscarinic M3 receptors. By antagonizing these receptors, the impurity can inhibit the contraction of bladder smooth muscle, leading to reduced urgency and frequency of urination. Additionally, Darifenacin Impurity A may inhibit or activate specific enzymes involved in the metabolic pathways of darifenacin, resulting in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Darifenacin Impurity A change over time. The impurity’s stability and degradation are influenced by various factors, including pH, temperature, and exposure to light. Forced degradation studies have shown that Darifenacin Impurity A is stable under acidic, alkaline, and photolytic conditions but susceptible to oxidative degradation. Long-term effects on cellular function observed in in vitro and in vivo studies indicate that the impurity can persist and accumulate, potentially leading to adverse effects .

Dosage Effects in Animal Models

The effects of Darifenacin Impurity A vary with different dosages in animal models. At low doses, the impurity may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. Threshold effects observed in these studies suggest that there is a dosage level beyond which the impurity’s impact becomes significant. High doses of Darifenacin Impurity A can lead to symptoms such as dry mouth, constipation, and other antimuscarinic side effects .

Metabolic Pathways

Darifenacin Impurity A is involved in the metabolic pathways of darifenacin, primarily mediated by hepatic cytochrome P450 enzymes CYP2D6 and CYP3A4. These enzymes facilitate the monohydroxylation, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen. The impurity’s presence can affect metabolic flux and metabolite levels, potentially altering the pharmacokinetic profile of darifenacin .

Transport and Distribution

Within cells and tissues, Darifenacin Impurity A is transported and distributed through interactions with transporters and binding proteins. The impurity’s localization and accumulation are influenced by its binding affinity to plasma proteins, primarily alpha-1-acid glycoprotein. This binding can affect the impurity’s bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of Darifenacin Impurity A involves its targeting to specific compartments or organelles within the cell. Post-translational modifications and targeting signals direct the impurity to locations such as the endoplasmic reticulum and lysosomes. These localizations can influence the impurity’s activity and function, potentially leading to cellular stress and altered metabolic processes .

Activité Biologique

Darifenacin is a selective muscarinic M3 receptor antagonist primarily used for the treatment of overactive bladder (OAB). The focus of this article is on "Darifenacin Impurity A," a compound that may arise during the synthesis of darifenacin and its implications for biological activity, safety, and efficacy.

Overview of Darifenacin

Darifenacin works by blocking the M3 muscarinic receptors in the bladder, which reduces involuntary contractions and urinary urgency. This pharmacological action is crucial for managing symptoms associated with OAB, such as increased frequency of urination and urge incontinence. The selectivity of darifenacin for M3 receptors over other muscarinic subtypes (M1 and M2) contributes to its therapeutic profile, minimizing side effects related to cognitive function and cardiovascular health .

Identification of Impurities

Darifenacin Impurity A refers to specific dimer impurities that can form during the manufacturing process of darifenacin hydrobromide. Recent studies have identified two significant dimer impurities: Darifenacin dimer and Darifenacin dimer-1. These impurities were characterized using high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy .

Table 1: Characteristics of Identified Impurities

Impurity NameStructure DescriptionRetention Time (HPLC)
Darifenacin dimerDimer formed by condensation reactionsSpecific retention time confirmed by co-injection
Darifenacin dimer-1Another variant resulting from similar reactionsSpecific retention time confirmed by co-injection

Biological Activity and Safety Profile

The biological activity of darifenacin is primarily linked to its interaction with the M3 receptor. However, the presence of impurities like Darifenacin Impurity A can potentially alter this activity. Studies have indicated that impurities may affect the pharmacodynamics and pharmacokinetics of the drug, leading to variations in efficacy and safety profiles.

Case Study: Clinical Efficacy

A pooled analysis from three phase III clinical trials involving 1059 patients demonstrated that darifenacin significantly reduced symptoms of OAB, including incontinence episodes and urgency. Patients receiving darifenacin reported high satisfaction rates, with common adverse effects being dry mouth and constipation . The presence of impurities was noted to have minimal impact on these outcomes; however, rigorous monitoring for impurities is essential to ensure patient safety.

Research Findings on Impurities

Research has shown that impurities can arise from various stages in the synthesis process. The condensation reactions leading to Darifenacin Impurity A suggest that maintaining strict control over synthetic pathways is crucial to minimize the formation of such compounds . The implications for drug development include:

  • Regulatory Compliance : Ensuring that impurity levels are within acceptable limits as per regulatory standards.
  • Efficacy Assurance : Understanding how impurities affect drug action can help refine formulations for better therapeutic outcomes.
  • Safety Monitoring : Continuous assessment of impurity profiles is necessary to avoid adverse effects associated with unknown compounds.

Propriétés

Numéro CAS

1048979-16-3

Formule moléculaire

C28H29NO3

Poids moléculaire

427.53

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.